molecular formula C24H16ClN3O7 B3582458 4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B3582458
M. Wt: 493.8 g/mol
InChI Key: LJNRJZZGOJFDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” is a complex organic molecule. It is a derivative of the indole group of compounds, which are aromatic heterocyclic organic compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of its constituent groups. The compound contains an indole group, a propanoate group, and a 4-chlorophenyl group . The NMR data provided in the search results can give further insights into its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR and IR data . For example, the NMR data indicates the presence of aromatic hydrogens and carbons, a carbonyl group, and a nitro group .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by indole derivatives , this compound could potentially be used in the development of new therapeutic agents.

Properties

IUPAC Name

[4-[(4-chlorophenyl)carbamoyl]phenyl] 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O7/c25-15-6-8-16(9-7-15)26-22(30)14-4-10-17(11-5-14)35-20(29)12-13-27-23(31)18-2-1-3-19(28(33)34)21(18)24(27)32/h1-11H,12-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNRJZZGOJFDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 2
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 3
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.